2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride 2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1835-52-5
VCID: VC21540750
InChI: InChI=1S/C5H9NO4.ClH/c1-10-4(7)2-3(6)5(8)9;/h3H,2,6H2,1H3,(H,8,9);1H
SMILES: COC(=O)CC(C(=O)O)N.Cl
Molecular Formula: C5H10ClNO4
Molecular Weight: 183.59 g/mol

2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride

CAS No.: 1835-52-5

Cat. No.: VC21540750

Molecular Formula: C5H10ClNO4

Molecular Weight: 183.59 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride - 1835-52-5

Specification

CAS No. 1835-52-5
Molecular Formula C5H10ClNO4
Molecular Weight 183.59 g/mol
IUPAC Name 2-amino-4-methoxy-4-oxobutanoic acid;hydrochloride
Standard InChI InChI=1S/C5H9NO4.ClH/c1-10-4(7)2-3(6)5(8)9;/h3H,2,6H2,1H3,(H,8,9);1H
Standard InChI Key QRBMPUYOGOCYDJ-UHFFFAOYSA-N
SMILES COC(=O)CC(C(=O)O)N.Cl
Canonical SMILES COC(=O)CC(C(=O)O)N.Cl

Introduction

Chemical Identity and Structural Characteristics

2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride is an amino acid derivative with the molecular formula C5H10ClNO4 and a molecular weight of 183.59 g/mol . The compound contains an amino group at the alpha carbon position, a carboxylic acid group, and a methyl ester group at the gamma position. Its structure consists of a modified aspartic acid backbone where one carboxylic acid group is converted to a methyl ester, with the molecule existing as a hydrochloride salt.

The compound is known by several synonyms in scientific literature including:

  • DL-Aspartic acid beta-methyl ester hydrochloride

  • H-Asp(OMe)-OH·HCl

  • beta-Methyl L-aspartate hydrochloride

  • 4-Methyl hydrogen DL-aspartate hydrochloride

Stereochemistry

2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride can exist in different stereoisomeric forms due to the chirality at the alpha carbon position:

  • The racemic mixture (DL form) with CAS number 1835-52-5

  • The (S)-isomer (L-form) with CAS number 16856-13-6

  • The (R)-isomer (D-form) with CAS number 22728-89-8

Each stereoisomer possesses specific optical properties, with the (S)-isomer showing a specific rotation [α]20/D of 11 degrees (c=1, H2O) .

Physical and Chemical Properties

The physical and chemical properties of 2-amino-4-methoxy-4-oxobutanoic acid hydrochloride provide important insights into its behavior under various conditions and its potential applications.

Physical State and Appearance

The compound typically appears as a white to yellow crystalline powder or crystals . Its physical state makes it convenient for laboratory handling and storage.

Key Physical Properties

Table 1: Physical Properties of 2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride

PropertyValueReference
Molecular Weight183.59 g/mol
Exact Mass183.0298355 Da
Melting Point193°C
FormCrystal
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count5
Rotatable Bond Count4

Solubility and Solution Properties

The compound is soluble in water and various organic solvents, which facilitates its use in different experimental settings . This solubility profile enables researchers to prepare solutions suitable for diverse applications, including biological assays and synthetic chemistry procedures.

Preparation Methods

2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride can be synthesized through various chemical routes. One common method involves the reaction of aspartic acid with methyl formate in the presence of hydrochloric acid. This esterification process selectively targets the β-carboxylic acid group of aspartic acid while maintaining the α-carboxylic acid functionality.

Alternative preparation methods may involve:

  • Selective protection and deprotection strategies of aspartic acid derivatives

  • Controlled esterification of protected aspartic acid followed by deprotection and salt formation

  • Chemical modifications of other amino acid derivatives

Stock Solution Preparation

For laboratory use, proper preparation of stock solutions is essential. The following table provides guidelines for preparing solutions of different concentrations:

Table 2: Stock Solution Preparation Guide for 2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride

Concentration1 mg5 mg10 mg
1 mM5.4469 mL27.2346 mL54.4692 mL
5 mM1.0894 mL5.4469 mL10.8938 mL
10 mM0.5447 mL2.7235 mL5.4469 mL

Source: Adapted from preparation tables

For optimal stability, it is recommended that once the solution is prepared, it should be stored in separate packages to avoid product degradation caused by repeated freezing and thawing. When stored at -80°C, the solution can be used within 6 months; when stored at -20°C, it should be used within 1 month .

Chemical Reactivity and Reactions

2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride demonstrates versatile chemical reactivity characteristic of amino acids with protected carboxyl groups. The compound's reactive sites include:

  • The free α-carboxylic acid group, which can participate in esterification, amidation, and other carboxylic acid reactions

  • The primary amino group, which can undergo N-acylation, N-alkylation, and other typical amine reactions

  • The methyl ester group, which can be hydrolyzed, transesterified, or reduced

These reactive features make the compound valuable in the synthesis of more complex molecules and peptide derivatives. In research conducted by Sahar Said El-Sakka et al., similar β-aroylacrylic acid derivatives were used to synthesize novel amino acid derivatives through reactions with primary and secondary amines . While this study focused on a different starting material, it illustrates the potential synthetic utility of compounds with similar functional group arrangements.

Biological Activity and Applications

Research Applications

2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride serves primarily as a substrate for various enzymes involved in metabolic pathways. Its structural features allow it to participate in biochemical reactions, influencing enzyme activity and metabolic processes. The compound's ability to form hydrogen bonds enhances its interactions with biological macromolecules, potentially modulating their functions.

It acts as a substrate for transaminases and other enzymes involved in amino acid metabolism. Research indicates that it can affect the kinetics of these enzymes, leading to altered metabolic pathways.

Synthetic Applications

As a key intermediate, this compound is utilized in the synthesis of more complex molecules, particularly in the field of peptide chemistry and pharmaceutical development. Its specific functional group arrangement makes it a valuable building block for creating compounds with diverse biological activities.

Spectral Information

2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride has been characterized using various spectroscopic techniques. Available spectral data includes:

  • 13C NMR spectra

  • FTIR spectra (KBr wafer technique)

  • Raman spectra

These spectroscopic profiles are valuable for confirming the identity, purity, and structural integrity of the compound during research and development processes.

Related Compounds

Several related compounds share structural similarities with 2-amino-4-methoxy-4-oxobutanoic acid hydrochloride:

  • 2-Amino-4-ethoxy-4-oxobutanoic acid hydrochloride (CAS: 21860-86-6), which has an ethyl ester instead of a methyl ester

  • DL-2-Amino-4-(4-methoxyphenyl)-4-oxobutanoic acid hydrochloride (CAS: 168154-99-2), which incorporates a 4-methoxyphenyl group into the structure

  • (R)-2-Amino-4-methoxy-4-oxobutanoic acid (CAS: 21394-81-0), the free amino acid form without the hydrochloride salt

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